![molecular formula C24H20N4O5 B4133677 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4133677.png)
2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide
Overview
Description
2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with an alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}butyl)-3-phenylpropanamide
- 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl) ether
Uniqueness
The uniqueness of 2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide lies in its specific structural features, such as the presence of both the phthalimide and nitrobenzamide moieties. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(4-methylphenyl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-6-8-16(9-7-15)26-22(29)20-14-17(28(32)33)10-11-21(20)25-12-13-27-23(30)18-4-2-3-5-19(18)24(27)31/h2-11,14,25H,12-13H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWHAKAKBSWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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